molecular formula C9H5BrO3 B1343893 7-Bromo-1-benzofuran-5-carboxylic acid CAS No. 286836-25-7

7-Bromo-1-benzofuran-5-carboxylic acid

Cat. No.: B1343893
CAS No.: 286836-25-7
M. Wt: 241.04 g/mol
InChI Key: VRGGTOQHOVHAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-benzofuran-5-carboxylic acid typically involves the bromination of 1-benzofuran-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Quinones and other oxidized compounds.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

7-Bromo-1-benzofuran-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylic acid group at the 5th position makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

7-bromo-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGTOQHOVHAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 0.52 gm (2.03 mMol) 5-methoxycarbonyl-7-bromobenzofuran and 0.41 gm (10.13 mMol) sodium hydroxide in 4 mL ethanol was stirred at room temperature until all of the starting material had been consumed. The reaction mixture was concentrated under reduced pressure and the residue dissolved in water. This solution was then made basic by the addition of 1N sodium hydroxide and was extracted well with ethyl acetate. The remaining aqueous phase was made acidic (pH about 2) by treatment with potassium hydrogen sulfate and the resulting solid removed by filtration. The aqueous phase was extracted well with ethyl acetate and the organics were combined and concentrated under reduced pressure to provide 0.40 gm (82%) of 5-carboxy-7-bromobenzofuran as an off-white solid.
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